Ethanone, 1-[1-acetyl-3-(3,4-dichlorophenyl)-6-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]-
Description
The compound Ethanone, 1-[1-acetyl-3-(3,4-dichlorophenyl)-6-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]- (PubChem CID: 881441-18-5) is a heterocyclic molecule featuring a fused imidazo[4,5-e][1,3,4]thiadiazine core. Key structural attributes include:
- Acetyl group at position 1 of the imidazole ring.
- 3,4-Dichlorophenyl and phenyl substituents at positions 3 and 6, respectively.
Properties
CAS No. |
881441-18-5 |
|---|---|
Molecular Formula |
C20H14Cl2N4O2S |
Molecular Weight |
445.3 g/mol |
IUPAC Name |
1-[5-acetyl-3-(3,4-dichlorophenyl)-6-phenylimidazo[4,5-e][1,3,4]thiadiazin-1-yl]ethanone |
InChI |
InChI=1S/C20H14Cl2N4O2S/c1-11(27)25-17(13-6-4-3-5-7-13)23-18-20(25)29-19(24-26(18)12(2)28)14-8-9-15(21)16(22)10-14/h3-10H,1-2H3 |
InChI Key |
GXOSWJJYWBJMEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(N(C(=N2)C3=CC=CC=C3)C(=O)C)SC(=N1)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethanone, 1-[1-acetyl-3-(3,4-dichlorophenyl)-6-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]- involves multiple steps, starting with the preparation of the imidazole ringIndustrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Scientific Research Applications
Ethanone, 1-[1-acetyl-3-(3,4-dichlorophenyl)-6-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antibacterial, antiviral, and antifungal properties.
Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Structure Variations
The target compound’s imidazo[4,5-e][1,3,4]thiadiazine core differentiates it from simpler thiadiazoles or triazoles. For example:
- Compound 881450-00-6 (1-Propanone analogue) shares the same core but substitutes the acetyl group with a propionyl group and replaces the dichlorophenyl with cyclohexyl .
- Thiadiazole derivatives 13a–13d () possess a monocyclic 1,3,4-thiadiazole core fused with pyrazole, lacking the imidazole ring .
Substituent Effects
- Acetyl vs. Propionyl : The acetyl group may reduce steric hindrance compared to propionyl, improving solubility or metabolic stability .
Physicochemical and Functional Implications
- Rigidity: The fused bicyclic core likely increases thermal stability compared to monocyclic thiadiazoles.
- Solubility : The acetyl and aromatic groups may reduce aqueous solubility relative to ester-containing analogues (e.g., compound 9b) .
Biological Activity
Ethanone, 1-[1-acetyl-3-(3,4-dichlorophenyl)-6-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]- is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound based on diverse sources and research findings.
Chemical Structure
The compound features an imidazo-thiadiazine core structure, which is known for its biological relevance. The presence of the 3,4-dichlorophenyl group and a phenyl ring enhances its pharmacological properties.
Biological Activity Overview
-
Anticancer Activity
- Several studies have investigated the anticancer properties of thiadiazole derivatives. For instance, compounds similar to Ethanone have shown significant cytotoxic effects against various cancer cell lines including lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3) .
- A structure-activity relationship (SAR) analysis indicates that modifications on the phenyl ring can significantly influence anticancer efficacy. For example, the introduction of halogen substituents has been associated with increased activity against cancer cells .
-
Mechanism of Action
- The anticancer activity of Ethanone may be linked to its ability to induce apoptosis in cancer cells. Research has demonstrated that certain thiadiazole derivatives can activate caspases involved in programmed cell death pathways .
- Additionally, some compounds have shown to inhibit key signaling pathways such as ERK1/2, which are critical for cell proliferation and survival .
-
Antimicrobial Properties
- Thiadiazole derivatives are also recognized for their antimicrobial activities. Studies have reported that certain compounds exhibit significant inhibition against pathogenic bacteria and fungi . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Study 1: Anticancer Evaluation
A study conducted by Alam et al. (2011) synthesized various thiadiazole derivatives and evaluated their anticancer properties against human cancer cell lines. The most potent compound displayed an IC50 value of 4.27 µg/mL against SK-MEL-2 cells, demonstrating significant growth inhibition .
Study 2: Mechanistic Insights
Research by Yadagiri et al. (2015) explored the mechanisms underlying the antiproliferative effects of thiadiazoles. They found that certain derivatives could induce cell cycle arrest and apoptosis in HL-60 leukemia cells through caspase activation .
Study 3: Antimicrobial Activity
A review highlighted the antimicrobial potential of thiadiazole derivatives, noting their effectiveness against various bacterial strains. The compounds were shown to disrupt bacterial cell wall synthesis and inhibit growth .
Data Table: Summary of Biological Activities
| Activity Type | Cell Lines/Organisms | IC50 Values (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | Not specified | Apoptosis induction via caspase activation |
| SK-MEL-2 (Skin Cancer) | 4.27 | ERK1/2 pathway inhibition | |
| SK-OV-3 (Ovarian Cancer) | Not specified | Cell cycle arrest | |
| Antimicrobial | Various Bacteria | Not specified | Disruption of cell wall synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
